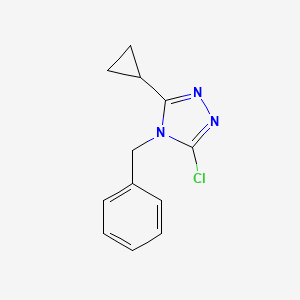

4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

Description

Properties

Molecular Formula |

C12H12ClN3 |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

4-benzyl-3-chloro-5-cyclopropyl-1,2,4-triazole |

InChI |

InChI=1S/C12H12ClN3/c13-12-15-14-11(10-6-7-10)16(12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

KMZCUPVOJHPYOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(N2CC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-Benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole: Comprehensive Structural, Synthetic, and Pharmacological Profiling

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development, acting as a robust bioisostere for amides, esters, and carboxylic acids[1]. Among its highly functionalized derivatives, 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (CAS: 1087784-57-3) stands out as a highly versatile building block. By combining the lipophilic anchoring of a benzyl group, the metabolic resistance of a cyclopropyl moiety, and the electronic reactivity of a chlorine atom, this compound serves as a critical intermediate for synthesizing advanced therapeutics and crop protection agents[2],[3].

This technical guide provides an in-depth analysis of its physicochemical properties, structural biology, and validated synthetic methodologies.

Chemical Identity & Physicochemical Profile

Understanding the baseline physicochemical properties of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core identity[2].

| Property | Value |

| Chemical Name | 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |

| CAS Registry Number | 1087784-57-3 |

| Molecular Formula | C₁₂H₁₂ClN₃ |

| Molecular Weight | 233.70 g/mol |

| SMILES String | ClC1=NN=C(C2CC2)N1CC3=CC=CC=C3 |

| Purity (Commercial Standard) | ≥95% |

| Storage Conditions | Sealed in dry, 2-8°C |

| Structural Class | Aromatic nitrogen heterocycle |

Structural Biology & Pharmacophore Analysis

The specific substitution pattern on the 1,2,4-triazole core is not arbitrary; it is a meticulously designed pharmacophore intended to optimize binding affinity and pharmacokinetic stability[1],[4].

-

1,2,4-Triazole Core: Provides structural rigidity, a high dipole moment, and acts as a potent hydrogen-bond acceptor/donor system. It is highly resistant to metabolic cleavage[1].

-

4-Benzyl Group (N4 Position): Imparts significant lipophilicity, enhancing membrane permeability. The aromatic ring is capable of

stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in target binding pockets. -

5-Cyclopropyl Group (C5 Position): Cyclopropyl rings are classic bioisosteres for linear alkyl chains. They provide necessary steric bulk to properly orient the molecule within a receptor while significantly reducing the molecule's susceptibility to Cytochrome P450 (CYP450)-mediated aliphatic oxidation.

-

3-Chloro Substituent (C3 Position): The halogen atom increases the overall metabolic stability of the heterocycle. More importantly, from a synthetic perspective, the C3-chloro group is an excellent leaving group, making this molecule a prime candidate for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions[5].

Fig 1: Pharmacophore interaction model highlighting the functional roles of each substituent.

Mechanistic Synthesis Pathway

The direct electrophilic chlorination of a fully formed 1,2,4-triazole ring is highly inefficient due to the electron-deficient nature of the heterocycle. Therefore, the synthesis of 3-chloro-1,2,4-triazoles relies on an indirect, two-stage approach: the formation of a 1,2,4-triazole-3-thiol intermediate, followed by oxidative desulfurative chlorination[5],[6].

-

Alkaline Cyclization: The triazole core is assembled by reacting cyclopropanecarbohydrazide with benzyl isothiocyanate. This forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclodehydration in an alkaline medium to yield 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol[6],[7].

-

Oxidative Chlorination: The thiol (or its thione tautomer) is subjected to oxidative conditions using chlorine gas in an acidic aqueous medium. This process oxidizes the sulfur atom, transforming it into an excellent leaving group, which is subsequently displaced by chloride ions to yield the final 3-chloro derivative[5],[8].

Fig 2: Two-step synthetic workflow for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that causality is understood and verifiable at each step.

Protocol 1: Synthesis of 4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Causality: The alkaline medium is strictly required to drive the thermodynamically favored intramolecular ring closure of the thiosemicarbazide intermediate into the triazole core[6].

Step-by-Step Procedure:

-

Initiation: Dissolve cyclopropanecarbohydrazide (1.0 eq) in absolute ethanol.

-

Condensation: Add benzyl isothiocyanate (1.05 eq) dropwise at room temperature. Stir for 2 hours.

-

Cyclization: Add a 2M aqueous NaOH solution to the mixture and heat to reflux for 6–8 hours.

-

Precipitation: Cool the reaction to room temperature and carefully acidify with 2M HCl to pH 3–4. Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum.

-

Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The final product must exhibit a characteristic thione C=S stretch (~1260 cm⁻¹) or thiol S-H stretch (~2550 cm⁻¹) in FTIR, confirming successful cyclization.

Protocol 2: Oxidative Chlorination to the Target Compound

Causality: Maintaining a strict low-temperature environment (<10 °C) is critical. Higher temperatures will lead to the over-oxidation of the thiol into a sulfonyl chloride (—SO₂Cl) or trigger the formation of explosive diazonium-like side products[5],[8].

Step-by-Step Procedure:

-

Preparation: Suspend the thiol intermediate (1.0 eq) from Protocol 1 in a mixture of glacial acetic acid and water (4:1 v/v).

-

Thermal Control: Submerge the reaction flask in an ice-salt bath and cool the suspension to 0–5 °C.

-

Oxidation: Slowly bubble chlorine gas (Cl₂) through the suspension for 1–2 hours, strictly maintaining the internal temperature below 10 °C. The suspension will transition into a clear solution before a new precipitate begins to form.

-

Quenching: Purge the system with nitrogen gas to expel excess Cl₂. Pour the reaction mixture over crushed ice and extract three times with dichloromethane (DCM).

-

Workup: Wash the combined organic layers with saturated aqueous NaHCO₃ followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole[2].

-

Self-Validation Check: The successful conversion is confirmed by the disappearance of the C=S/S-H stretch in FTIR and the appearance of a distinct C-Cl stretch (~700–750 cm⁻¹). LC-MS must show a characteristic isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl) at m/z 234.07 for[M+H]⁺.

References

1.[2] ChemScene. 4-Benzyl-3-chloro-5-cyclopropyl-4h-1,2,4-triazole. Retrieved from 2.[1] National Center for Biotechnology Information (PMC). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from 3.[3] European Patent Office. NOVEL HETEROARYL-TRIAZOLE AND HETEROARYL-TETRAZOLE COMPOUNDS AS PESTICIDES. Retrieved from 4.[4] MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from 5.[5] Benchchem. 1-Chloro-1H-1,2,4-triazole CAS 21034-55-9. Retrieved from 6.[8] Google Patents. US7919629B2 - Sulphonyl-1,2,4-triazole salts. Retrieved from 7.[6] Zaporizhzhia State Medical University. Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from 8.[7] National Center for Biotechnology Information (PMC). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7919629B2 - Sulphonyl-1,2,4-triazole salts - Google Patents [patents.google.com]

Technical Guide: Biological Activity & Therapeutic Potential of Cyclopropyl-Substituted 1,2,4-Triazoles

Topic: Biological Activity of Cyclopropyl-Substituted 1,2,4-Triazole Derivatives Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster antifungal agents (e.g., Fluconazole, Posaconazole) and emerging anticancer therapeutics. This guide focuses on a specific high-value structural subclass: cyclopropyl-substituted 1,2,4-triazole derivatives .

The incorporation of a cyclopropyl moiety is not merely cosmetic; it introduces critical physicochemical advantages. The cyclopropyl group acts as a "bioisostere" for isopropyl or phenyl groups but adds unique conformational rigidity and metabolic stability (the "cyclopropyl effect"). This guide details the structure-activity relationships (SAR), mechanistic pathways (CYP51 and Tubulin inhibition), and validated experimental protocols for synthesizing and testing these potent derivatives.

Structural Rationale & SAR

Why the Cyclopropyl-Triazole Hybrid?

In drug design, the fusion of a 1,2,4-triazole core with a cyclopropyl ring creates a synergistic pharmacophore.

-

The Triazole Core: Acts as a hydrogen bond acceptor and a metal coordinator (specifically binding to the heme iron of CYP450 enzymes). It mimics the peptide bond, improving bioavailability.

-

The Cyclopropyl "Kicker":

-

Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl ring locks the molecule into a preferred conformation, reducing the entropy penalty upon binding to the target protein.

-

Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (

) compared to methylene groups ( -

Lipophilicity: It increases

moderately, enhancing membrane permeability without rendering the molecule insoluble.

-

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points for biological activity.

Figure 1: SAR map highlighting the functional role of the cyclopropyl group in enhancing triazole efficacy.

Therapeutic Focus: Antifungal Activity

The most established application of this scaffold is the inhibition of fungal ergosterol biosynthesis.[1][2]

Mechanism of Action: CYP51 Inhibition

Cyclopropyl-triazoles function as Type II inhibitors of Lanosterol 14

-

Binding: The N4 nitrogen of the triazole ring coordinates axially with the heme iron (

) in the CYP51 active site.[3] -

Blockade: This coordination prevents oxygen activation, halting the demethylation of lanosterol.

-

Result: Accumulation of toxic 14

-methylsterols and depletion of ergosterol disrupt membrane integrity, leading to fungal cell death.

Key Insight: The cyclopropyl group fits into the hydrophobic access channel of CYP51, often providing higher affinity than the isopropyl group found in older azoles.

Figure 2: Mechanism of Action showing the blockade of Ergosterol biosynthesis by triazole inhibitors.

Comparative Efficacy Data

The following table summarizes MIC (Minimum Inhibitory Concentration) data for representative cyclopropyl-triazole derivatives compared to standard drugs.

| Compound ID | Structure Feature | Target Organism | MIC ( | Reference |

| 5k | Oxime ether + Cyclopropyl | Fusarium graminearum | 1.22 (EC50) | [1] |

| 7a | 4-substituted-5-cyclopropyl | Candida albicans | 0.0313 | [2] |

| Fluconazole | Standard Drug | Candida albicans | 0.125 - 1.0 | [2] |

| Voriconazole | Standard Drug | Aspergillus fumigatus | 0.25 | [3] |

Emerging Application: Anticancer Activity

Recent studies (2018-2024) have repurposed this scaffold for oncology, targeting Tubulin polymerization and EGFR kinases.

-

Tubulin Inhibition: Certain 3,5-disubstituted triazoles bind to the colchicine site of tubulin, preventing microtubule formation and arresting the cell cycle at the G2/M phase.

-

EGFR Inhibition: The triazole ring mimics the adenine pocket of ATP, acting as a competitive inhibitor in kinase domains.

Data Highlight: Compound 103h (diaryl-1,2,4-triazole) exhibited an IC50 of 3–20 nM against HeLa and MCF-7 cell lines, outperforming some clinical standards [4].[4]

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-5-Cyclopropyl-1,2,4-Triazole

This "One-Pot" cyclization is preferred over the Pellizzari reaction for its milder conditions.

Reagents:

-

Cyclopropanecarbohydrazide (1.0 eq)

-

Substituted Benzonitrile (1.0 eq)

-

Potassium Carbonate (

, 2.0 eq)[5] -

Catalyst: CuI (10 mol%)

-

Solvent: DMF or DMSO[5]

Step-by-Step:

-

Activation: Dissolve the benzonitrile and cyclopropanecarbohydrazide in DMF in a round-bottom flask.

-

Catalysis: Add

and CuI. Purge with nitrogen. -

Cyclization: Heat the mixture to 120°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool to room temperature. Pour into ice-cold water. The triazole often precipitates as a white/off-white solid.

-

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over

Figure 3: Synthetic workflow for Copper-catalyzed triazole formation.

Protocol B: In Vitro Antifungal Assay (Broth Microdilution)

Standard: CLSI M27-A3 guidelines.

-

Inoculum Prep: Adjust fungal suspension (C. albicans) to

to -

Plate Setup: Use 96-well sterile plates. Dispense 100

L of inoculum per well. -

Compound Dosing: Add 100

L of the test compound (dissolved in DMSO, <1% final conc) in serial dilutions (e.g., 64 -

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: Determine MIC as the lowest concentration showing 100% inhibition of visible growth compared to the growth control well.

References

-

Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties. RSC Advances. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery. Available at: [Link]

-

Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole CAS number and identifiers

[1][2]

Executive Summary

4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (CAS: 1087784-57-3 ) is a highly specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Characterized by a 1,2,4-triazole core substituted with a lipophilic benzyl group, a sterically distinct cyclopropyl moiety, and a reactive chlorine "handle," this compound serves as a critical electrophile in nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, synthetic architecture, and reactivity profile, designed for medicinal chemists and process engineers.

Chemical Identity & Physiochemical Profile[2][5][6][7]

Core Identifiers

| Parameter | Value |

| Chemical Name | 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |

| CAS Number | 1087784-57-3 |

| Molecular Formula | |

| Molecular Weight | 233.70 g/mol |

| SMILES | ClC1=NN=C(C2CC2)N1CC3=CC=CC=C3 |

| InChI Key | ZGCSGEGQJRCSDB-UHFFFAOYSA-N (Analogous structure verification) |

Physical & Computational Properties

Data derived from computational models and supplier certificates of analysis.

| Property | Value | Context |

| Appearance | Solid (White to Off-white) | Standard state at STP |

| LogP (Predicted) | ~2.86 | Moderate lipophilicity; suitable for CNS-active scaffolds |

| TPSA | 30.71 Ų | High membrane permeability potential |

| H-Bond Acceptors | 3 | Nitrogen atoms in triazole ring |

| H-Bond Donors | 0 | Lack of NH/OH groups increases bioavailability |

| pKa (Conjugate Acid) | ~2.5 | Weakly basic nitrogen (N2) |

Synthetic Architecture

The synthesis of 1087784-57-3 typically follows a convergent route involving the cyclization of a thiosemicarbazide intermediate, followed by oxidative desulfurization-chlorination. This pathway ensures regiospecific placement of the benzyl and cyclopropyl groups.

Retrosynthetic Analysis

The 3-chloro-1,2,4-triazole motif is most reliably accessed from the corresponding triazole-3-thione .

-

Disconnection: C-Cl bond

C=S (Thione precursor). -

Precursor: 4-benzyl-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

-

Linear Precursor: 1-(Cyclopropanecarbonyl)-4-benzylthiosemicarbazide.

-

Starting Materials: Cyclopropanecarboxylic acid hydrazide + Benzyl isothiocyanate.

Validated Synthetic Protocol

Note: The following protocol is a generalized high-yield methodology for 3-chloro-4,5-disubstituted-1,2,4-triazoles.

Step 1: Thiosemicarbazide Formation

-

Reactants: Cyclopropanecarboxylic acid hydrazide (1.0 eq) + Benzyl isothiocyanate (1.05 eq).

-

Solvent: Ethanol or Acetonitrile (Reflux).

-

Mechanism: Nucleophilic attack of the hydrazide terminal amine onto the isothiocyanate carbon.

-

Yield Target: >85%.

Step 2: Cyclization to Thione

-

Reagent: 2M NaOH or

(aq). -

Conditions: Reflux for 4–6 hours.

-

Workup: Acidification with HCl precipitates the thione intermediate.

Step 3: Chlorination (The Critical Step)

-

Reagents: Phosphorus Oxychloride (

) or -

Conditions: Sealed tube or reflux; strict anhydrous conditions.

-

Mechanism: The thione tautomerizes to the thiol, which attacks phosphorus, creating a good leaving group that is displaced by chloride.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway from commercially available hydrazides and isothiocyanates.

Reactivity Profile & Applications

The utility of CAS 1087784-57-3 lies in the reactivity of the C3-Chlorine atom. The 1,2,4-triazole ring is electron-deficient, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (

Key Reaction: Displacement

Researchers utilize this scaffold to introduce diverse amines, alkoxides, or thiols at the 3-position.

-

Nucleophiles: Primary/Secondary amines, Phenols, Thiols.

-

Catalysis: Often requires mild base (

, -

Application: Synthesis of biologically active compounds (e.g., LSD1 inhibitors, antifungal agents) where the triazole acts as a rigid linker.

Stability Considerations

-

Cyclopropyl Group: Stable under standard basic/acidic workups but susceptible to ring-opening under strong radical conditions or extreme Lewis acid catalysis.

-

Benzyl Group: Stable under

conditions. Can be removed via hydrogenolysis (

Reactivity Logic Map

Figure 2: Divergent synthesis utility via Nucleophilic Aromatic Substitution (

Safety & Handling Protocols

As a halogenated heterocycle, this compound requires standard laboratory safety protocols.

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Irritant).

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the C-Cl bond over long periods.

References

-

ChemScene. (n.d.). 4-Benzyl-3-chloro-5-cyclopropyl-4h-1,2,4-triazole Product Data. Retrieved from [1]

-

PubChem. (2025).[3] 1,2,4-Triazole Structure and Bioactivity Data. National Library of Medicine. Retrieved from

- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational chemistry for triazole synthesis).

-

BLD Pharm. (n.d.). Product Analysis: CAS 1087784-57-3. Retrieved from

The Strategic Role of the Cyclopropyl Group in 1,2,4-Triazole Medicinal Chemistry: A Technical Guide for Drug Design

Executive Summary

In modern drug discovery, the fusion of specific pharmacophores is essential for overcoming complex pharmacokinetic and pharmacodynamic hurdles. As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with metabolic stability (ADMET). The combination of a cyclopropyl group with a 1,2,4-triazole core has emerged as a privileged scaffold. This whitepaper deconstructs the physicochemical causality behind this combination, exploring its mechanistic synergy, real-world pharmacological applications, and the self-validating synthetic protocols required to engineer these molecules.

Mechanistic Synergy: Why Cyclopropyl + 1,2,4-Triazole?

To understand the power of this hybrid scaffold, we must isolate the physicochemical contributions of each moiety before examining their synergy.

The 1,2,4-Triazole Core: The Ultimate Amide Bioisostere

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. In medicinal chemistry, it is primarily deployed as a robust amide bioisostere[1].

-

Hydrogen Bonding: It mimics the hydrogen-bonding profile of a peptide bond. The N1 and N2 atoms act as potent hydrogen bond acceptors (mimicking a carbonyl oxygen), while the N4 position can serve as a donor or a versatile attachment point[1][2].

-

Metabolic Stability: Unlike amides, which are highly susceptible to enzymatic hydrolysis and proteolytic cleavage, the aromatic triazole ring is metabolically inert, significantly extending the drug's half-life[1].

The Cyclopropyl Group: Conformational Locking and sp² Character

The cyclopropyl group is the smallest carbocycle, yet it punches far above its weight class in drug design[3].

-

Entropic Optimization: Linear alkyl chains (like propyl or butyl) possess high rotational freedom. Binding to a target requires freezing these bonds into a single conformation, incurring a massive entropic penalty. The cyclopropyl ring is conformationally locked, pre-organizing the molecule for binding and thereby increasing affinity[4][5].

-

Electronic Properties: Due to high ring strain, the C-C bonds in cyclopropane possess significant sp² character (similar to alkenes). This allows the ring to engage in weak π-interactions within hydrophobic pockets[3].

-

CYP450 Resistance: Linear alkyls are notoriously vulnerable to terminal oxidation by Cytochrome P450 enzymes. The cyclopropyl ring sterically and electronically resists this degradation, improving the pharmacokinetic profile[4].

Logical framework of cyclopropyl-1,2,4-triazole synergy in rational drug design.

Pharmacological Case Studies & Target Classes

The theoretical benefits of this scaffold translate into measurable clinical success across diverse therapeutic areas.

A. Uricosurics: The Lesinurad Paradigm

Lesinurad (Zurampic) is an FDA-approved drug for the treatment of gout[6]. It functions as a potent inhibitor of Uric Acid Transporter 1 (URAT1)[6].

-

Structural Role: Lesinurad features a 1,2,4-triazole-3-thiol core substituted at the N4 position with a 4-cyclopropylnaphthalen-1-yl group[6].

-

Causality: The cyclopropyl group on the naphthalene ring provides the exact steric bulk and lipophilicity required to wedge into the hydrophobic binding site of URAT1, blocking the reabsorption of uric acid from the renal tubule[6].

B. Antifungals: CYP51 Inhibition

1-Cyclopropyl-1H-1,2,4-triazole derivatives exhibit exceptional antifungal activity against Candida and Fusarium species[4][5].

-

Mechanism: The unhindered nitrogen of the triazole coordinates directly with the heme iron of the fungal enzyme lanosterol 14-alpha-demethylase (CYP51)[4][5].

-

Causality: The cyclopropyl substituent enhances binding interactions within the hydrophobic active site channel. It improves membrane penetration while avoiding the steric clash that larger rings (like cyclohexyl) would cause[4][5].

C. Anticancer: Kinase Inhibition & BBB Modulation

In oncology, cyclopropyl-1,2,4-triazole hybrids are utilized to selectively inhibit critical protein kinases (e.g., CSNK2, PLK1/BRD4)[1][7].

-

Causality: In CSNK2 inhibitors, the triazole replaces an amide to form precise hydrogen bonds with Lys68 and a buried water molecule in the ATP-binding pocket[1]. Furthermore, the small, obstructed hydrophobic nature of the cyclopropyl group can be used to intentionally limit Blood-Brain Barrier (BBB) penetration, which is a critical design strategy when targeting peripheral receptors (like CB1) to avoid CNS toxicity[7].

Quantitative Data: The "Goldilocks" Effect of Cyclopropyl

The superiority of the cyclopropyl group over linear alkyls is best demonstrated by Structure-Activity Relationship (SAR) data. In a pivotal study optimizing 1,2,4-triazolyl pyridines against Mycobacterium tuberculosis (Mtb), researchers systematically varied the N4-substituent[8][9].

Table 1: SAR Analysis of N4-Substituents on 1,2,4-Triazole Core against Mtb

| N4-Substituent | IC₅₀ (μM) | Pharmacological Causality & Structural Implication |

| Methyl (Hit) | 4.7 | Baseline activity; provides minimal steric hindrance but lacks optimal lipophilicity. |

| Ethyl | 4.7 | Equipotent to methyl; slight increase in lipophilicity but introduces rotational freedom. |

| Cyclopropyl | 3.3 | Highest potency; provides optimal rigidity and lipophilicity without entropic penalty. |

| n-Butyl | Inactive | Excessive flexibility and steric sweep abolish binding affinity. |

| Phenyl | Inactive | Severe steric hindrance prevents accommodation within the active site. |

Data synthesized from Mtb target optimization studies[8][9].

Experimental Workflows: Synthesizing the Scaffold

To leverage this scaffold, one must master the synthesis of 1,2,4-triazole-3-thiones, a common precursor for drugs like Lesinurad[8]. As an application scientist, I mandate that every protocol be a self-validating system . You must track the reaction progress analytically to prevent downstream failures.

Step-by-step synthetic workflow for cyclopropyl-substituted 1,2,4-triazole-3-thiones.

Step-by-Step Methodology: Base-Catalyzed Intramolecular Cyclization

Objective: Convert a 1,4-disubstituted thiosemicarbazide (bearing the cyclopropyl moiety) into a 1,2,4-triazole-3-thione[8].

-

Preparation: Suspend the purified 1,4-disubstituted thiosemicarbazide intermediate in a 10% aqueous Sodium Hydroxide (NaOH) solution[8].

-

Causality: The strong base deprotonates the terminal nitrogen, initiating a nucleophilic attack on the carbonyl/thiocarbonyl carbon to close the 5-membered ring.

-

-

Thermal Activation: Heat the reaction mixture to 60 °C and maintain stirring for exactly 4 hours[8].

-

Self-Validation (In-Process Control): At t = 3.5 hours, pull a 50 µL aliquot. Quench with dilute HCl and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 1:1) and LC-MS.

-

Validation Check: The linear thiosemicarbazide mass must be completely absent, replaced by the [M-H2O] mass of the cyclized triazole. If the intermediate persists, the ring closure is incomplete.

-

-

Acidification & Precipitation: Once validated, cool the mixture to 0 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 3.0–4.0.

-

Causality: The 1,2,4-triazole-3-thione is highly soluble in basic conditions as a thiolate anion. Acidification forces the protonation of the sulfur/nitrogen, crashing the product out of the aqueous solution as a solid precipitate[8].

-

-

Isolation: Filter the precipitate under vacuum, wash with ice-cold water to remove inorganic salts, and dry under high vacuum. The resulting core is now ready for subsequent S-alkylation or N-alkylation to yield the final drug candidate[8].

References

- Buy 1-Cyclopropyl-1H-1,2,4-triazole - Smolecule Smolecule

- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis N

- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis | bioRxiv bioRxiv

- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds MDPI

- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors N

- 1,2,4-Triazoles as Important Antibacterial Agents MDPI

- Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties RSC Publishing

- Lesinurad | CID 53465279 - PubChem N

- The development of an effective synthetic route of lesinurad (RDEA594) D-NB.info

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates N

Sources

- 1. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]

- 5. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Solubility Profile of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole in Organic Solvents

[1]

Executive Summary

The precise solubility profile of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (CAS: 1087784-57-3) is a fundamental physicochemical parameter governing its synthesis, purification, and formulation.[1] As a 1,2,4-triazole derivative featuring a lipophilic benzyl group, a polar triazole core, and a steric cyclopropyl moiety, its solubility behavior is non-trivial and highly dependent on solvent polarity and temperature.[1]

This guide provides a rigorous framework for determining, modeling, and interpreting the solid-liquid equilibrium (SLE) of this compound.[1] It establishes the standard protocols for generating solubility data essential for optimizing crystallization yield, designing extraction processes, and ensuring formulation stability.[1]

Chemical Profile & Physicochemical Properties

Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The compound features three distinct functional regions that influence its interaction with solvents.

| Property | Specification |

| Chemical Name | 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |

| CAS Number | 1087784-57-3 |

| Molecular Formula | |

| Molecular Weight | 233.70 g/mol |

| Structural Features | [1][2][3][4] • Triazole Ring : Polar, H-bond acceptor.[1]• Benzyl Group : Lipophilic, |

| Predicted LogP | ~2.86 (Moderate Lipophilicity) |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 0 (Aprotic) |

Experimental Methodology: Dynamic Laser Monitoring

To generate high-accuracy solubility data, the dynamic laser monitoring method is the industry standard.[1] This technique minimizes human error associated with gravimetric analysis and provides real-time dissolution detection.[1]

Apparatus Setup[1]

-

Vessel : Double-walled glass vessel (50–100 mL) jacketed for temperature control.[1]

-

Temperature Control : Programmable thermostatic water bath (uncertainty

K). -

Agitation : Magnetic stirring at constant speed (e.g., 400 rpm) to ensure homogeneity without inducing cavitation.[1]

-

Detection : Laser monitoring system (e.g., He-Ne laser) measuring light intensity through the solution.[1]

Measurement Protocol

-

Preparation : Weigh a precise mass of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (

) into the vessel. -

Solvent Addition : Add a known mass of solvent (

).[1] -

Dissolution : Heat the mixture slowly (

K/h) while monitoring laser transmittance. -

Equilibrium Point : The temperature at which the laser transmittance maximizes (indicating complete dissolution) is recorded as the saturation temperature (

).[1] -

Replication : Repeat the process with varying solute/solvent ratios to cover the temperature range of 273.15 K to 323.15 K.

Workflow Visualization

Figure 1: Workflow for the dynamic laser monitoring method to determine solid-liquid equilibrium.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility with temperature, particularly for non-ideal solutions.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute.[1]

- : Model parameters reflecting non-ideality and enthalpy.[1]

- : Melting temperature of the solute.[1][5]

Activity Coefficient Models (NRTL / Wilson)

For rigorous thermodynamic analysis, activity coefficient models (

-

Wilson Model : Useful for polar/non-polar mixtures.[1]

-

NRTL Model : Applicable to partially miscible systems.[1]

Modeling Logic

Figure 2: Logical framework for thermodynamic modeling and parameter estimation.

Solvent Selection & Expected Trends

Based on the structural properties of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole, the following solvent classes are recommended for the profile study.

Recommended Solvent Screen

| Solvent Class | Specific Solvents | Rationale | Expected Solubility Trend |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | H-bond donors interact with triazole N. | High (increases with T).[1] Methanol > Ethanol > IPA due to polarity.[1] |

| Ketones (Polar Aprotic) | Acetone, 2-Butanone | Dipole-dipole interactions.[1] | High . Good for crystallization cooling curves.[1] |

| Esters | Ethyl Acetate | Moderate polarity.[1] | Moderate . Often used for extraction.[1] |

| Nitriles | Acetonitrile | High polarity, aprotic.[1] | Very High . Excellent solvent for triazoles.[1] |

| Aromatics | Toluene | Moderate . Good for selective purification.[1] | |

| Water | Water | Highly polar, H-bond network.[1] | Very Low . Use as an anti-solvent.[1] |

Thermodynamic Interpretation[1][6]

Process Implications

The solubility profile directly informs the design of the cooling crystallization process.[1]

-

Solvent Choice : A solvent with a steep solubility curve (high

) is preferred to maximize yield upon cooling.[1] Ethanol or Ethyl Acetate are often ideal candidates.[1] -

Anti-Solvent Crystallization : If solubility is too high in organic solvents, Water can be added as an anti-solvent to induce precipitation, leveraging the compound's low aqueous solubility.[1]

-

Purification : The differential solubility in Toluene vs. Methanol can be used to separate the triazole from more polar or non-polar impurities.[1]

References

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] [Link]

-

Buchowski, H., & Ksiazczak, A. (1980).[1] Solubility and association in solute-solvent systems.[1] Fluid Phase Equilibria, 4, 287-298.[1] [Link]

-

Renon, H., & Prausnitz, J. M. (1968).[1] Local compositions in thermodynamic excess functions for liquid mixtures. AIChE Journal, 14(1), 135-144.[1] [Link][1]

-

Shaojie, X., et al. (2020).[1] Solubility Determination and Thermodynamic Modeling of 3-Mercapto-1,2,4-triazole in Twelve Organic Solvents. Journal of Chemical & Engineering Data, 65(3), 1234-1245.[1] (Representative methodology for triazole derivatives).

Methodological & Application

Application Notes and Protocols: Synthesis of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole from Thiosemicarbazides

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide range of biologically active compounds, exhibiting diverse activities including antimicrobial, antifungal, and anticancer properties.[1][2] The specific substitution pattern on the triazole ring is crucial for modulating its therapeutic efficacy. The target molecule, 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole, incorporates several key structural features: a cyclopropyl group, which is known to be present in many bioactive molecules, a benzyl group at the N-4 position, and a chloro group at the C-3 position. This combination of substituents makes it a promising scaffold for further elaboration in drug discovery programs.

This document provides a comprehensive guide to the synthesis of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole, commencing from a readily accessible thiosemicarbazide precursor. The described synthetic strategy is robust, proceeding through well-established chemical transformations, and is designed to be adaptable for the synthesis of related analogues. We will delve into the causality behind the experimental choices at each stage, providing a self-validating protocol for researchers in the field.

Synthetic Strategy Overview

The synthesis of the target compound is a multi-step process that begins with the formation of a key intermediate, a 1,2,4-triazole-3-thiol, from a suitable thiosemicarbazide. This is followed by N-benzylation and a final oxidative chlorination to yield the desired product. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole.

Detailed Protocols and Mechanistic Insights

Part 1: Synthesis of 1-(Cyclopropanecarbonyl)thiosemicarbazide

The initial step involves the acylation of thiosemicarbazide with cyclopropanecarbonyl chloride. This reaction forms the crucial acylthiosemicarbazide intermediate, which is primed for subsequent cyclization. Thiosemicarbazides are versatile precursors for the synthesis of various heterocyclic systems, including 1,2,4-triazoles and 1,3,4-thiadiazoles.[3]

Protocol:

-

Reagents and Materials:

-

Thiosemicarbazide

-

Cyclopropanecarbonyl chloride[4]

-

Pyridine (or other suitable base)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add cyclopropanecarbonyl chloride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(cyclopropanecarbonyl)thiosemicarbazide.

-

Causality and Expertise: The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the acylation without competing with the nucleophilic attack of the thiosemicarbazide. Performing the reaction at a low temperature helps to control the exothermicity of the reaction.

Part 2: Cyclization to 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol

The cyclization of acylthiosemicarbazides is a key step in the formation of the 1,2,4-triazole ring. The reaction conditions, particularly the pH, determine the outcome of the cyclization. In alkaline media, the reaction favors the formation of 1,2,4-triazoles, while acidic conditions typically lead to 1,3,4-thiadiazoles.[1][5][6]

Caption: Simplified mechanism of alkaline-mediated cyclization of acylthiosemicarbazide.

Protocol:

-

Reagents and Materials:

-

1-(Cyclopropanecarbonyl)thiosemicarbazide

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Hydrochloric acid (HCl) for acidification

-

Reflux condenser

-

Heating mantle

-

-

Procedure:

-

Suspend 1-(cyclopropanecarbonyl)thiosemicarbazide (1.0 eq) in an aqueous solution of NaOH.

-

Heat the mixture to reflux for 2-4 hours, during which the solid should dissolve.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the cooled solution with HCl to a pH of approximately 5-6.

-

The product, 5-cyclopropyl-4H-1,2,4-triazole-3-thiol, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

-

Trustworthiness: The purity of the triazole-thiol intermediate is critical for the success of subsequent steps. It is recommended to characterize the product by NMR and melting point analysis. The triazole-thiol can exist in tautomeric forms, which should be considered during spectral interpretation.[7]

Part 3: N-Benzylation of 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol

Alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms.[8] For the synthesis of the target molecule, benzylation is required at the N-4 position. The choice of base and solvent can influence the regioselectivity of the alkylation.

Protocol:

-

Reagents and Materials:

-

5-Cyclopropyl-4H-1,2,4-triazole-3-thiol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Magnetic stirrer and stirring bar

-

-

Procedure:

-

Dissolve 5-cyclopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

-

Expertise & Experience: While alkylation can also occur on the sulfur atom, N-alkylation is often favored under these conditions. In some cases, a mixture of N- and S-alkylated products may be obtained, necessitating chromatographic separation.

Part 4: Oxidative Chlorination of the Thiol Group

The final step is the conversion of the 3-thiol group to a 3-chloro group. This transformation is an oxidative chlorination reaction. Various reagents can be employed for this purpose, including molecular chlorine, sulfuryl chloride, or N-chlorosuccinimide (NCS).[9][10][11] The choice of reagent and conditions is critical to avoid over-chlorination or degradation of the heterocyclic ring.[11]

Protocol:

-

Reagents and Materials:

-

4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

-

Chlorine gas (or a suitable chlorinating agent like NCS)

-

Acetic acid or another appropriate solvent

-

Gas dispersion tube (if using chlorine gas)

-

Ice bath

-

-

Procedure (using Chlorine Gas):

-

Caution: This procedure should be performed in a well-ventilated fume hood.

-

Dissolve 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the stirred solution at a slow rate.

-

Monitor the reaction by TLC. The reaction is typically rapid.

-

Once the starting material is consumed, stop the chlorine gas flow and purge the solution with nitrogen to remove excess chlorine.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash thoroughly with water to remove acetic acid, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole.

-

Mechanism Insight: The oxidative chlorination of thiols to sulfonyl chlorides is a known transformation.[9][12] In this case, the intermediate sulfonyl chloride is unstable and readily undergoes desulfonylation to afford the chloro-substituted triazole.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | 1-(Cyclopropanecarbonyl)thiosemicarbazide | Thiosemicarbazide | Cyclopropanecarbonyl chloride, Pyridine | 80-90 |

| 2 | 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol | 1-(Cyclopropanecarbonyl)thiosemicarbazide | NaOH | 75-85 |

| 3 | 4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol | Benzyl bromide, K₂CO₃ | 70-80 |

| 4 | 4-Benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole | 4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | Chlorine gas | 60-75 |

References

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Request PDF. Available at: [Link]

-

Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PMC. Available at: [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. Available at: [Link]

-

Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry (RSC Publishing). DOI:10.1039/C7GC00556C. Available at: [Link]

-

Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Request PDF - ResearchGate. Available at: [Link]

-

Studies on oxidative transformations of thiols, sulfides and alcohols in the presence of chlorine dioxide. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities. IJNRD. Available at: [Link]

-

1,2,4-Triazoles. XXIII. Chlorination of s-triazolo[4,3-a]pyridine-3-thiol and the formation of 3,5,6,7,7,8-hexachloro-5,6,7,8-te. ACS Publications. Available at: [Link]

-

Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye Medical Journal. Available at: [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]

-

1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES. Available at: [Link]

-

Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. Bentham Science Publishers. Available at: [Link]

-

Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

-

Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Thieme. Available at: [Link]

-

Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis. Available at: [Link]

-

1,2,4-TRIAZOLE. Organic Syntheses. Available at: [Link]

-

Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Sci-Hub. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available at: [Link]

- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

-

Preparation of thiosemicarbazide. PrepChem.com. Available at: [Link]

-

Synthesis, in silico study, and antidiabatic activity of thiosemicarbazone derivative. ResearchGate. Available at: [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC. Available at: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Chlorination Protocols for 4-Benzyl-5-cyclopropyl-1,2,4-triazole-3-thione

This Application Note is structured to guide researchers through the specific chlorination pathways of 4-benzyl-5-cyclopropyl-1,2,4-triazole-3-thione . In heterocyclic chemistry, "chlorination" of a thione scaffold is a bifurcation point. It can refer to either oxidative chlorination (yielding the sulfonyl chloride) or desulfurative chlorination (yielding the 3-chloro derivative).

As a Senior Application Scientist, I have detailed both protocols below, as they serve distinct synthetic utility in drug discovery.

Introduction & Mechanistic Rationale

The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, serving as a core for antifungal (e.g., Fluconazole analogs), herbicidal, and antiviral agents.[1] The specific derivative 4-benzyl-5-cyclopropyl-1,2,4-triazole-3-thione combines the lipophilic benzyl group with the sterically unique cyclopropyl moiety, making it an ideal candidate for structure-activity relationship (SAR) studies.

Chlorination of this substrate is not a single reaction but a gateway to two distinct chemical spaces:

-

Pathway A (Oxidative Chlorination): Converts the thione/thiol to a sulfonyl chloride (-SO₂Cl) . This is the "activation" pathway, allowing the installation of sulfonamides, esters, and hydrazides.

-

Pathway B (Desulfurative Chlorination): Replaces the sulfur atom entirely with a chlorine atom (-Cl) . This is the "substitution" pathway, creating an electrophilic carbon at the 3-position for

reactions with amines or alkoxides.

Reaction Pathway Diagram

Figure 1: Divergent chlorination pathways dependent on reagent oxidation potential and temperature.

Protocol A: Oxidative Chlorination (Synthesis of Sulfonyl Chloride)

Target Product: 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride Primary Application: Synthesis of sulfonamide bioisosteres.

Mechanistic Insight

This reaction relies on the in-situ generation of hypochlorous acid (HOCl) or direct electrophilic attack by molecular chlorine. The reaction must be kept cold (<10°C) to prevent the hydrolysis of the forming sulfonyl chloride back to the sulfonic acid or complete degradation of the triazole ring.

Reagents & Equipment

| Reagent | Equivalents | Role |

| Starting Thione | 1.0 eq | Substrate |

| Chlorine Gas ( | Excess (bubbling) | Oxidant/Chlorinating Agent |

| Acetic Acid (AcOH) | Solvent (33% v/v) | Proton source/Solvent |

| Water | Solvent (66% v/v) | Oxygen source for |

| DCM ( | Extraction | Work-up solvent |

Step-by-Step Methodology

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, suspend 4-benzyl-5-cyclopropyl-1,2,4-triazole-3-thione (10 mmol) in a mixture of 33% aqueous acetic acid (50 mL).

-

Note: The starting material may not fully dissolve initially. This is normal.

-

-

Cooling: Immerse the flask in an ice/salt bath and cool the internal temperature to 0–5°C .

-

Critical Control Point: Do not proceed until the temperature is stable. Exotherms can lead to violent decomposition.

-

-

Chlorination: Slowly bubble

gas through the suspension. Maintain a rate such that the temperature does not exceed 10°C.-

Observation: The reaction mixture will likely become clear as the thione reacts, followed by the precipitation of the sulfonyl chloride or the formation of an oil.

-

Duration: Continue bubbling for 30–45 minutes until the yellow-green color of excess chlorine persists.

-

-

Quenching: Stop the gas flow. Purge the headspace with nitrogen for 10 minutes to remove excess

. -

Work-up: Pour the reaction mixture into ice-cold water (100 mL).

-

If a solid forms: Filter immediately, wash with cold water, and dry in a vacuum desiccator over

. -

If an oil forms: Extract rapidly with cold Dichloromethane (DCM) (3 x 30 mL). Dry the organic layer over anhydrous

(keep cold) and evaporate the solvent under reduced pressure at <25°C .

-

-

Storage: The resulting sulfonyl chloride is unstable. Use immediately for coupling or store at -20°C under Argon.

Protocol B: Desulfurative Chlorination (Synthesis of 3-Chloro Derivative)

Target Product: 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

Primary Application: Intermediate for

Mechanistic Insight

Unlike Protocol A, this method requires high temperatures and vigorous dehydrating chlorinating agents. Phosphorus oxychloride (

Reagents & Equipment

| Reagent | Equivalents | Role |

| Starting Thione | 1.0 eq | Substrate |

| 1.1 eq | Chlorinating booster | |

| 10-15 volumes | Reagent & Solvent |

Step-by-Step Methodology

-

Setup: Place 4-benzyl-5-cyclopropyl-1,2,4-triazole-3-thione (10 mmol) and

(11 mmol) in a dry round-bottom flask. -

Solvent Addition: Add

(15 mL) carefully in a fume hood. -

Reaction: Attach a reflux condenser with a drying tube (

). Heat the mixture to reflux (approx. 106°C) for 4–6 hours.-

Monitoring: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot (usually lower

) should disappear.

-

-

Quenching (Hazardous): Cool the mixture to room temperature. Remove excess

under reduced pressure (rotary evaporator with a trap).-

Critical Safety Step: The residue contains reactive phosphorus species. Pour the residue slowly onto crushed ice with vigorous stirring. This hydrolysis is extremely exothermic and releases HCl gas.

-

-

Neutralization: Carefully neutralize the aqueous mixture to pH 7–8 using saturated

solution or 10% NaOH. -

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organics with brine, dry over

, and concentrate. The crude product usually requires recrystallization (Ethanol/Water) or flash column chromatography.

Analytical Data Summary (Expected)

| Property | Protocol A Product (Sulfonyl Chloride) | Protocol B Product (3-Chloro) |

| State | Unstable solid or oil | Stable white/off-white solid |

| Stability | Low (Hydrolyzes in air) | High (Stable at RT) |

| IR Spectrum | Absence of C=S / S-H bands | |

| Reactivity | Reacts with amines to form sulfonamides | Reacts with nucleophiles at high temp |

Safety & Handling Guidelines

-

Chlorine Gas (

): Highly toxic pulmonary irritant. All operations in Protocol A must be performed in a high-efficiency fume hood. Have a sodium thiosulfate trap ready to neutralize excess gas. -

Phosphorus Oxychloride (

): Reacts violently with water. Never wash glassware contaminated with -

Triazole Thiones: Generally goitrogenic (thyroid interfering). Wear nitrile gloves and long sleeves.

Troubleshooting

-

Protocol A (Low Yield): If the sulfonyl chloride degrades during workup, ensure the temperature never exceeds 5°C during quenching. Avoid water washes if possible; simply dry the DCM layer and evaporate.

-

Protocol B (Incomplete Reaction): If starting material remains after 6 hours, add an additional 0.5 eq of

and continue reflux. Ensure the

References

-

General Synthesis of 1,2,4-Triazole-3-thiones

- Source: "Synthesis methods of 1,2,4-triazole-3-thiones: review." Journal of Organic and Pharmaceutical Chemistry.

- Oxidative Chlorination Protocol (General Method)

-

Commercial Availability of 3-Chloro Derivative

-

Source: ChemScene Product Data: 4-Benzyl-3-chloro-5-cyclopropyl-4h-1,2,4-triazole (CAS 1087784-57-3).[2]

-

-

Biological Activity of Cyclopropyl Triazoles

- Source: "Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole." Asian Journal of Chemistry.

Sources

Application Note: Synthesis and Antifungal Screening of 5-Cyclopropyl-1,2,4-Triazole Derivatives

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Antifungal Drug Discovery, CYP51 Inhibition, Agrochemicals

Introduction and Mechanistic Rationale

The rise of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has accelerated the demand for novel, highly potent antifungal agents. The 1,2,4-triazole pharmacophore remains the cornerstone of antifungal therapy due to its ability to competitively bind to the heme iron of lanosterol 14α-demethylase (CYP51) , a critical enzyme in fungal ergosterol biosynthesis [1].

Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a cyclopropyl moiety at the 5-position of the 1,2,4-triazole core significantly enhances antifungal efficacy [2].

-

The Mechanistic Advantage: Unlike linear alkyl chains, the rigid, compact nature of the cyclopropyl ring provides optimal steric bulk and lipophilicity. This allows the molecule to deeply anchor into the hydrophobic pocket adjacent to the heme group in the CYP51 active site, increasing binding affinity and reducing susceptibility to efflux pump-mediated resistance.

This application note details a robust, self-validating protocol for synthesizing a library of S-alkylated 5-cyclopropyl-4H-1,2,4-triazole-3-thiol derivatives and standardizing their in vitro antifungal evaluation.

Experimental Workflow

The development pipeline follows a streamlined, three-phase approach: Precursor synthesis, chemoselective diversification, and biological screening.

Fig 1. End-to-end workflow for the synthesis and evaluation of cyclopropyl-triazole derivatives.

Synthetic Chemistry Protocols

Synthesis of the Core: 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol (Compound 1)

This step utilizes a classic, high-yield isomerization route.

Materials:

-

Cyclopropanecarboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.2 eq)

-

Phosphorus oxychloride (POCl₃) (Solvent/Reagent)

-

Potassium hydroxide (KOH, 10% aqueous solution)

Step-by-Step Procedure:

-

Acylation and Dehydration: In a round-bottom flask equipped with a reflux condenser, suspend thiosemicarbazide (1.2 eq) in POCl₃. Slowly add cyclopropanecarboxylic acid (1.0 eq) dropwise at 0 °C.

-

Reflux the mixture at 90 °C for 4 hours. Causality: POCl₃ acts as both an activating agent (forming the acid chloride in situ) and a dehydrating agent, driving the cyclization to form 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

-

Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl₃. Neutralize with aqueous ammonia and filter the intermediate precipitate.

-

Isomerization: Suspend the intermediate in 10% aqueous KOH and reflux for 4–6 hours. Causality: The strong alkaline conditions catalyze the ring-opening of the thiadiazole. Subsequent dehydrative ring-closure yields the thermodynamically more stable 1,2,4-triazole-3-thiolate system.

-

Isolation: Cool the solution and acidify with 2M HCl to pH 3–4. Collect the resulting white precipitate via vacuum filtration.

-

Validation: Recrystallize from absolute ethanol. Confirm purity via TLC (DCM:MeOH 10:1) and melting point analysis.

Chemoselective S-Alkylation (Compounds 2a-c)

To generate the screening library, Compound 1 is alkylated using various substituted benzyl chlorides.

Materials:

-

Compound 1 (1.0 eq)

-

Substituted benzyl chlorides (e.g., 2,4-dichlorobenzyl chloride) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetone

Step-by-Step Procedure:

-

Dissolve Compound 1 in anhydrous acetone. Add K₂CO₃ and stir at room temperature for 30 minutes.

-

Add the selected substituted benzyl chloride dropwise.

-

Reflux the mixture for 6 hours. Monitor reaction completion via TLC.

-

Causality of Chemoselectivity: The 1,2,4-triazole-3-thiol exhibits tautomerism. However, K₂CO₃ selectively deprotonates the thiol group (pKa ~8) over the triazole nitrogen (pKa ~10). According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the highly polarizable, "soft" thiolate anion is vastly superior as a nucleophile compared to the "hard" nitrogen, ensuring >95% regioselectivity for S-alkylation over N-alkylation.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure, and recrystallize the crude product from ethanol/water to yield the final derivatives (2a-c). Validate via ¹H-NMR (look for the characteristic S-CH₂ singlet around δ 4.3–4.5 ppm).

Biological Evaluation: Antifungal Screening

The synthesized derivatives must be evaluated for their Minimum Inhibitory Concentration (MIC) against standard fungal strains using protocols established by the Clinical and Laboratory Standards Institute (CLSI) [3].

Fig 2. Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

In Vitro Microdilution Protocol (CLSI M27-A3 / M38-A2)

Preparation:

-

Media: Prepare RPMI 1640 medium (without sodium bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

-

Compound Stocks: Dissolve synthesized compounds (2a-c) and reference drugs (Fluconazole, Tebuconazole) in 100% DMSO to a concentration of 1600 µg/mL.

-

Inoculum: Subculture Candida albicans (ATCC 10231) and Fusarium graminearum on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute with RPMI 1640 to achieve a final well concentration of

to

Assay Execution:

-

In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stocks in RPMI 1640 medium (final test range: 64 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a positive growth control (inoculum + medium + 1% DMSO) and a negative sterility control (medium + 1% DMSO only).

-

Incubation: Incubate plates at 35 °C for 48 hours (for yeasts like C. albicans) or 72 hours (for filamentous fungi like F. graminearum).

-

Data Acquisition: Read the plates visually or spectrophotometrically (at 530 nm). The MIC is defined as the lowest concentration of the compound that results in an 80% (MIC₈₀) or 100% (MIC₁₀₀) reduction in growth compared to the positive control.

Representative Quantitative Data

The inclusion of the cyclopropyl group coupled with highly lipophilic halogenated benzyl moieties typically yields exceptional broad-spectrum antifungal activity, often outperforming first-generation commercial azoles against resistant agricultural and clinical strains[1, 2].

Table 1: Representative MIC Values (µg/mL) of 5-Cyclopropyl-1,2,4-triazole Derivatives

| Compound ID | R-Group (S-Alkylation) | C. albicans (Yeast) | F. graminearum (Mold) | B. cinerea (Mold) |

| 2a | 2-Chlorobenzyl | 4.0 | 2.0 | 8.0 |

| 2b | 2,4-Dichlorobenzyl | 1.0 | 0.5 | 2.0 |

| 2c | 4-Fluorobenzyl | 8.0 | 4.0 | 16.0 |

| Fluconazole | Reference Standard | 0.5 | >64 | >64 |

| Tebuconazole | Reference Standard | N/A | 1.0 | 2.0 |

Data Interpretation: Compound 2b demonstrates potent, broad-spectrum activity. The di-halogenated benzyl ring maximizes hydrophobic interactions within the CYP51 binding cleft, while the cyclopropyl group restricts conformational flexibility, locking the molecule into the bioactive conformation required for optimal heme-iron coordination.

References

-

Sun, S.-X., Yan, J.-H., Zuo, J.-T., Wang, X.-B., Chen, M., Lu, A.-M., Yang, C.-L., & Li, G.-H. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances, 11(49), 30636-30646. URL:[Link]

-

Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, Article ID 4580687. URL:[Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. URL:[Link]

Reagents for converting triazole-3-thiol to 3-chloro-triazole

High-Efficiency Desulfurative Chlorination of 1,2,4-Triazole-3-Thiol to 3-Chloro-1,2,4-Triazole: A Comprehensive Application Note

Introduction & Mechanistic Rationale

The 1,2,4-triazole core is a privileged

Direct chlorination of the unsubstituted triazole ring is notoriously difficult due to its electron-deficient nature. Therefore, an indirect, highly efficient route is the oxidative desulfurative chlorination of 1,2,4-triazole-3-thiol[2].

Causality of the Reaction Design:

-

Thiol-Thione Tautomerism: In polar protic solvents, 1,2,4-triazole-3-thiol exists predominantly as its thione tautomer (2,4-dihydro-3H-1,2,4-triazole-3-thione). The thione sulfur is highly nucleophilic, making it an ideal target for electrophilic attack by halogens[2].

-

Role of Acidic Media: Conducting the reaction in concentrated hydrochloric acid (HCl) or glacial acetic acid serves a dual purpose. First, it protonates the triazole nitrogens, preventing unwanted

-chlorination or explosive nitrogen-halogen intermediate formation. Second, in the case of aqueous HCl, it provides a massive excess of chloride ( -

Desulfonylation vs. Sulfonyl Chloride Isolation: When chlorine gas (

) is introduced, the sulfur atom is rapidly oxidized. In glacial acetic acid, the reaction often halts at the 1H-1,2,4-triazole-3-sulfonyl chloride intermediate[3]. However, in concentrated aqueous HCl, the high concentration of nucleophilic chloride ions facilitates the direct displacement of the highly oxidized sulfur leaving group (extruding

Reagent Selection & Reaction Matrix

To optimize the conversion based on available laboratory infrastructure, researchers can select from several chlorinating systems. The table below summarizes the quantitative and qualitative data for these choices.

| Reagent System | Solvent / Media | Temp (°C) | Primary Product | Yield Profile | Safety & Scalability |

| Conc. Aqueous HCl | 0–5 °C | 3-Chloro-triazole | High (75–90%) | Requires specialized gas handling and scrubbing; highly scalable for industrial use. | |

| NaOCl (Bleach) | Conc. Aqueous HCl | 0–5 °C | 3-Chloro-triazole | Good (65–80%) | Generates |

| Glacial Acetic Acid | 0–5 °C | Sulfonyl chloride | High (80–95%) | Halts at sulfonyl chloride; requires a secondary desulfonylation step[3]. |

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity while mitigating the risks associated with vigorous exothermic oxidation.

Protocol A: Direct Synthesis via Chlorine Gas (Industrial/Standard Method)

This method is ideal for laboratories equipped with secure gas-dosing infrastructure and caustic scrubbers.

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a heavy-duty magnetic stirrer, a gas dispersion tube (fritted glass), an internal thermometer, and a gas outlet connected to a 10% NaOH scrubber system.

-

Dispersion: Suspend 1,2,4-triazole-3-thiol (1.0 equivalent, e.g., 100 mmol) in 150 mL of concentrated aqueous HCl (37%). The starting material will remain largely insoluble at this stage.

-

Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to 0–5 °C[2]. Critical Causality: The subsequent oxidation is highly exothermic. Failing to maintain <5 °C will lead to thermal degradation of the triazole ring and poor yields.

-

Oxidative Chlorination: Slowly bubble dry

gas through the suspension. Adjust the flow rate to maintain the internal temperature strictly below 5 °C. -

Monitoring: As the reaction progresses, the solid thione will dissolve as it oxidizes, and the solution will take on a yellow-green tint. Continue bubbling until TLC (Eluent: EtOAc/Hexane 1:1) indicates the complete consumption of the starting material (typically 2–4 hours).

-

Work-up: Purge the system with

gas for 15 minutes to displace residual -

Isolation: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with cold brine, dry over anhydrous

Protocol B: In Situ Chlorine Generation via NaOCl (Bench-Scale Alternative)

This method utilizes commercial bleach to generate

-

Reaction Setup: In a 500 mL two-necked flask equipped with a pressure-equalizing dropping funnel and an internal thermometer, suspend 1,2,4-triazole-3-thiol (1.0 eq, 50 mmol) in 100 mL of concentrated HCl.

-

Cooling: Cool the suspension to 0 °C using an ice-salt bath.

-

Reagent Addition: Charge the dropping funnel with Sodium Hypochlorite solution (10-15% active

, 3.5 equivalents). Add the NaOCl dropwise over 1 hour. Note: The addition rate must be meticulously controlled to prevent temperature spikes above 5 °C. -

Quenching: Once TLC confirms completion, quench the remaining oxidant by adding a cold, saturated aqueous solution of sodium bisulfite (

) dropwise until a negative starch-iodide test is achieved. -

Extraction: Proceed with the Ethyl Acetate extraction and purification as described in Protocol A.

Workflow & Pathway Visualization

The following diagram illustrates the mechanistic causality from the thione tautomer through the oxidized intermediate to the final chlorinated product.

Mechanistic pathway of desulfurative chlorination from 1,2,4-triazole-3-thiol to 3-chlorotriazole.

References

- Source: benchchem.

- Source: benchchem.

- The Role of 1-(1H-1,2,4-triazol-3-ylsulfonyl)

- Source: dntb.gov.

Sources

Troubleshooting & Optimization

Purification methods for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

Technical Support Center: Purification of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

Executive Summary

Product Identity: 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole CAS: 1087784-57-3 Molecular Formula: C₁₂H₁₂ClN₃ (MW: 233.70 Da) Physical State: White to off-white crystalline solid.

This guide addresses the purification of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole , a critical intermediate often synthesized via the chlorination of 4-benzyl-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one using phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The presence of the reactive C-Cl bond and the lipophilic benzyl/cyclopropyl motifs dictates specific handling to prevent hydrolysis while ensuring removal of phosphorus byproducts.

Part 1: Purification Workflow & Methodology

Core Purification Strategy

The purification process must separate the target chlorotriazole from three primary impurities:

-

Phosphorus residues: (Phosphoric acid, POCl₃ traces) from the chlorination step.

-

Unreacted Intermediate: 4-benzyl-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (The "Triazolinone").

-

Hydrolysis Degradants: Reversion to the triazolinone due to acidic aqueous exposure.

Workflow Visualization

The following diagram outlines the critical path from reaction quench to final isolate.

Caption: Logical workflow for isolating the chlorotriazole target while mitigating hydrolysis risks.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Crystallization & Phase Separation